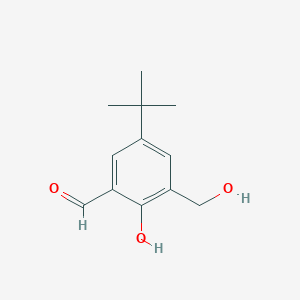![molecular formula C16H18N4O5 B12098314 2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid](/img/structure/B12098314.png)
2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-His-Gly-OH is a synthetic peptide composed of histidine and glycine. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. Peptides like Z-His-Gly-OH are known for their specificity, safety, tolerability, and efficacy, making them excellent candidates for novel therapeutics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-His-Gly-OH typically involves the protection of functional groups to prevent unwanted reactions. One common method starts with the protection of the carboxyl group of Boc-His(Bn)-OH in the form of a methyl ester. This protected histidine analogue is then coupled with methanol using carbonyl diimidazole as a coupling reagent . Another method involves the use of solid-phase peptide synthesis, which allows for the sequential addition of amino acids to a growing peptide chain .
Industrial Production Methods
Industrial production of peptides like Z-His-Gly-OH often employs automated peptide synthesizers that utilize solid-phase peptide synthesis. This method is scalable and allows for the efficient production of large quantities of peptides with high purity .
化学反应分析
Types of Reactions
Z-His-Gly-OH can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carboxyl group or other functional groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include carbonyl diimidazole for coupling reactions, trifluoroacetic acid for deprotection, and various oxidizing and reducing agents depending on the desired modification .
Major Products
The major products formed from these reactions include various protected and deprotected forms of Z-His-Gly-OH, as well as derivatives with modified functional groups .
科学研究应用
Z-His-Gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its antimicrobial, cell-penetrating, and metal-chelating properties.
Industry: Utilized in the development of biosensors and other industrial applications.
作用机制
The mechanism of action of Z-His-Gly-OH involves its ability to interact with biological membranes and proteins. The imidazole ring of histidine can coordinate with metal ions, while the glycine residue provides flexibility to the peptide chain. This allows Z-His-Gly-OH to penetrate cells, scavenge radicals, and exert antimicrobial effects .
相似化合物的比较
Similar Compounds
Z-Gly-OH: A simpler peptide with similar applications in peptide synthesis.
Gly-His: Another peptide with similar biological activities but lacking the Z protecting group.
L-Carnosine: A dipeptide with similar antioxidant and metal-chelating properties.
Uniqueness
Z-His-Gly-OH is unique due to the presence of the Z protecting group, which enhances its stability and allows for selective deprotection and modification. This makes it a versatile building block in peptide synthesis and a valuable tool in scientific research.
属性
IUPAC Name |
2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c21-14(22)8-18-15(23)13(6-12-7-17-10-19-12)20-16(24)25-9-11-4-2-1-3-5-11/h1-5,7,10,13H,6,8-9H2,(H,17,19)(H,18,23)(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUKBPFKDIAQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,3,2-Dioxaborolane, 2-[2-fluoro-4-[(phenylmethoxy)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B12098263.png)


![2-[(2-Amino-3-hydroxybutanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12098289.png)



![8-Hydroxy-6-methoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12098310.png)

